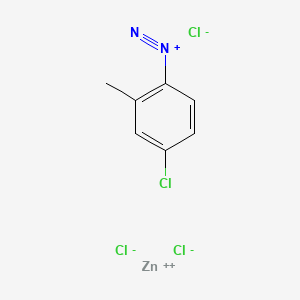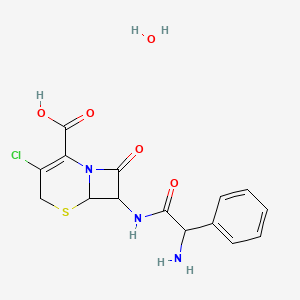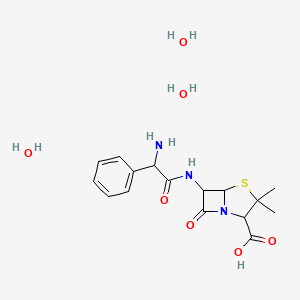
(2S)-2-bromopropanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-bromopropanoyl chloride is an organic compound with the molecular formula C3H4BrClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-bromopropanoyl chloride can be synthesized through several methods. One common approach involves the reaction of (2S)-2-bromopropanoic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the (2S)-2-bromopropanoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is distilled off .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, industrial processes may employ alternative chlorinating agents to optimize yield and reduce costs.
化学反应分析
Types of Reactions
(2S)-2-bromopropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to (2S)-2-bromopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form (2S)-2-bromopropanoic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions typically occur at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: (2S)-2-bromopropanol.
Oxidation: (2S)-2-bromopropanoic acid.
科学研究应用
(2S)-2-bromopropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (2S)-2-bromopropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify amino acids in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
(2R)-2-bromopropanoyl chloride: The enantiomer of (2S)-2-bromopropanoyl chloride, which has similar reactivity but different stereochemistry.
2-chloropropanoyl chloride: A similar compound where the bromine atom is replaced with a chlorine atom, resulting in different reactivity and applications.
2-bromobutanoyl chloride: A homologous compound with an additional carbon atom in the chain, leading to variations in physical and chemical properties.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to introduce bromine atoms into molecules make it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(2S)-2-bromopropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMODDEIHYPRY-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)

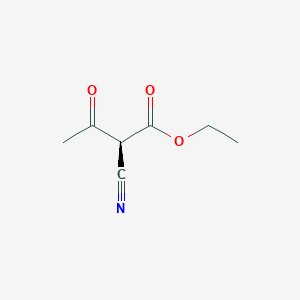
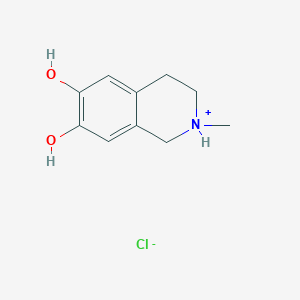
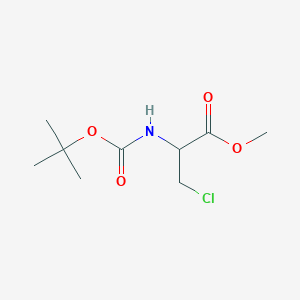
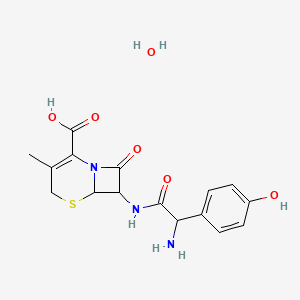
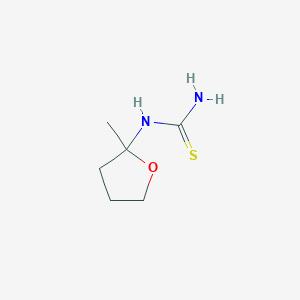
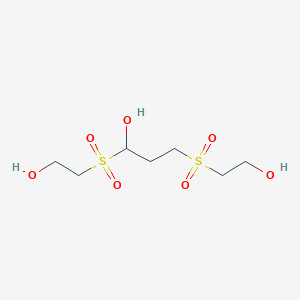
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
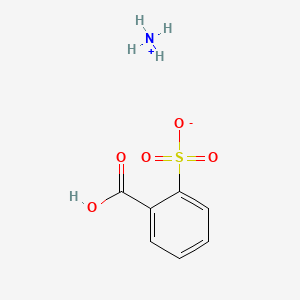
![potassium;2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate](/img/structure/B7887601.png)
